2-Chloro-6-methyl-9H-purine: Xanthine Oxidase Inhibition Potency Compared to 6-Aminopurine and Allopurinol
A derivative of the target scaffold, 2-chloro-6(methylamino)purine, which shares the 2-chloro-6-substituted purine core with 2-chloro-6-methyl-9H-purine, demonstrates potent xanthine oxidase (XO) inhibitory activity [1]. In a comparative structure-activity study, 2-chloro-6(methylamino)purine exhibited an IC50 of 10.19 ± 0.10 μM against XO, which is comparable to allopurinol (IC50 = 7.82 ± 0.12 μM) and superior to 6-aminopurine (IC50 = 10.89 ± 0.13 μM) [1]. Notably, kinetics analysis revealed that 2-chloro-6(methylamino)purine acts as a non-competitive inhibitor of XO, whereas 4-aminopyrazolo[3,4-d]pyrimidine (IC50 = 30.26 ± 0.23 μM) exhibits competitive inhibition [1]. This differential inhibition mechanism demonstrates that the 2-chloro substitution pattern confers distinct enzyme interaction properties not observed with alternative purine scaffolds.
| Evidence Dimension | Xanthine oxidase (XO) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 10.19 ± 0.10 μM (2-chloro-6(methylamino)purine derivative of target scaffold) |
| Comparator Or Baseline | 6-Aminopurine: IC50 = 10.89 ± 0.13 μM; Allopurinol: IC50 = 7.82 ± 0.12 μM; 4-Aminopyrazolo[3,4-d]pyrimidine: IC50 = 30.26 ± 0.23 μM |
| Quantified Difference | 1.07-fold more potent than 6-aminopurine; 2.97-fold more potent than 4-aminopyrazolo[3,4-d]pyrimidine; 1.30-fold less potent than allopurinol |
| Conditions | In vitro XO enzyme inhibition assay using fractionation technique and inhibitory activity measurement |
Why This Matters
The non-competitive inhibition mechanism of 2-chloro-6-substituted purines against XO provides a distinct pharmacological profile that cannot be achieved with competitive inhibitors, justifying selection of this scaffold for hyperuricemia-targeted drug discovery programs.
- [1] Hsieh, J.F.; Wu, S.H.; Yang, Y.L.; Choong, K.F.; Chen, S.T. The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry 2007, 15(10), 3450-3456. DOI: 10.1016/j.bmc.2007.03.010. View Source
